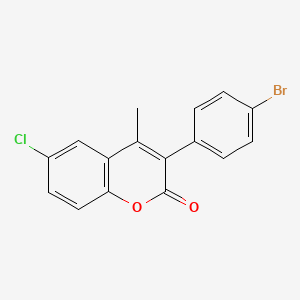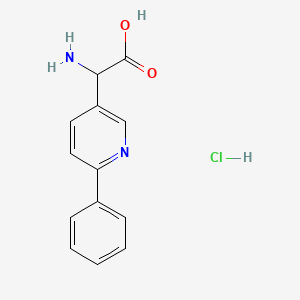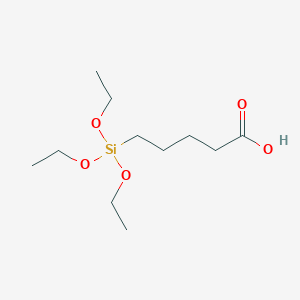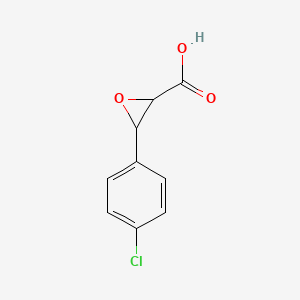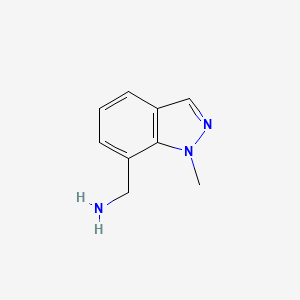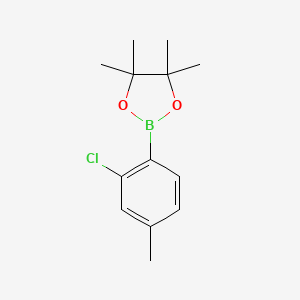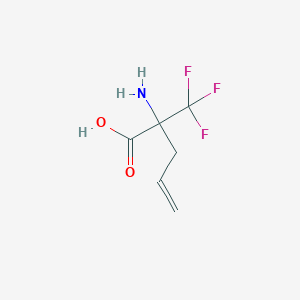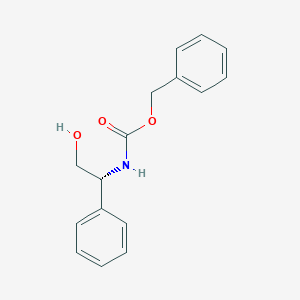
Cbz-(R)-2-phenylglycinol
Vue d'ensemble
Description
Cbz-®-2-phenylglycinol is a compound that is often used in the field of peptide synthesis . The introduction of the carbobenzoxy (Cbz or simply Z) protecting group was a significant advancement in the field of peptide synthesis. The Cbz group allows chemists to control the order of the addition of amino acids in the peptide chain .
Synthesis Analysis
The synthesis of peptides, including those involving Cbz-®-2-phenylglycinol, has been integral in studying their physiological role in living systems as well as their use in developing therapeutics for many human diseases . The Cbz group can be easily removed by hydrogenolysis, which greatly facilitates peptide synthesis .Molecular Structure Analysis
Cbz-®-2-phenylglycinol is related to carbamazepine (CBZ), an anticonvulsant drug. The molecular structure of CBZ includes a tricyclic dibenzazepine structure consisting of two benzene rings fused to an azepine group . The structure of Cbz-®-2-phenylglycinol would be expected to have similar features.Chemical Reactions Analysis
Amines can be protected as carbamate groups using reagents like Boc2O, CBzCl, and FMOC-Cl. These carbamates can be removed using acid (e.g. trifluoroacetic acid for Boc), catalytic hydrogenation (Pd-C, H2 for the CBz group) or basic conditions (piperidine for FMOC) respectively .Applications De Recherche Scientifique
- HPLC and LC-MS Analysis : Researchers use carbamazepine as a reference compound in high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. These techniques help quantify drug levels in biological samples .
- Water Contaminant : Carbamazepine is detected in water bodies due to its widespread use as a pharmaceutical. Monitoring its presence is crucial for environmental safety .
- Dye-Sensitized Solar Cells (DSSCs) : Researchers modify carbazole-based sensitizers (such as carbamazepine) for DSSCs. These compounds enhance light absorption and electron transfer, improving solar cell efficiency .
- Carrot Residue Detection : A novel method using laser desorption postionization mass spectrometry imaging (LDPI-MSI) detects carbamazepine residues in carrots. LDPI-MSI offers advantages over traditional techniques, including improved sensitivity and streamlined workflow. The method revealed that carbamazepine mainly concentrates in the central xylem of carrot tubers .
- Molecular Modeling : Researchers use computational tools (e.g., R software ) to study carbamazepine’s interactions with biological targets. Understanding its binding modes aids drug design.
Analytical Chemistry
Environmental Monitoring
Materials Science
Mass Spectrometry Imaging
Computational Chemistry
Mécanisme D'action
Target of Action
Cbz-®-2-phenylglycinol, also known as Carbamazepine (CBZ), primarily targets voltage-gated sodium channels . These channels play a crucial role in the generation and propagation of action potentials in neurons, which are essential for the transmission of signals in the nervous system .
Mode of Action
Carbamazepine binds preferentially to voltage-gated sodium channels in their inactive conformation . This binding prevents repetitive and sustained firing of an action potential, thereby stabilizing hyperexcited neurons and suppressing the propagation of excitatory impulses . Additionally, it inhibits the presynaptic reuptake of adenosine, enhancing the presynaptic inhibitory modulation of excitatory neurotransmitters .
Biochemical Pathways
It is known that the drug inhibits the activity of voltage-gated sodium channels, leading to the stabilization of hyperexcited neurons . This action suppresses the propagation of excitatory impulses, protecting against seizures .
Pharmacokinetics
Carbamazepine exhibits nonlinear pharmacokinetics . It is absorbed relatively slowly from the gastrointestinal tract, yet its bioavailability approaches 100% with the conventional tablet formulation . The drug is metabolized in the liver by the CYP3A4 enzyme, producing active metabolites . The elimination half-life is 36 hours after a single dose and 16-24 hours after repeated dosing . The drug is excreted in urine (72%) and feces (28%) .
Result of Action
The primary result of Carbamazepine’s action is the suppression of seizures, making it an effective treatment for epilepsy . It is also used to treat many other medical conditions . It can cause serious idiosyncratic adverse effects, including toxic epidermal necrolysis (ten) and stevens-johnson syndrome (sjs) .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Carbamazepine. For instance, the presence of the drug in aquatic systems can disrupt various behaviors of fishes . Additionally, Carbamazepine is often detected as an aquatic contaminant, indicating its stability in the environment . Advanced oxidation treatment methods such as ozonation can remove carbamazepine from wastewater .
Safety and Hazards
Orientations Futures
Future research could focus on optimizing the impact of the mechanism of Cbz-®-2-phenylglycinol to completely eliminate the formation of any polymers and to develop a delivery mechanism for in vivo trials . Additionally, the development of small molecule therapies with potential both to preserve the native liver and prevent hepatotoxicity is a promising future direction .
Propriétés
IUPAC Name |
benzyl N-[(1R)-2-hydroxy-1-phenylethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3/c18-11-15(14-9-5-2-6-10-14)17-16(19)20-12-13-7-3-1-4-8-13/h1-10,15,18H,11-12H2,(H,17,19)/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWSCPMJLIZGTHY-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-(R)-2-phenylglycinol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



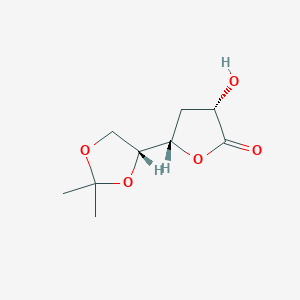

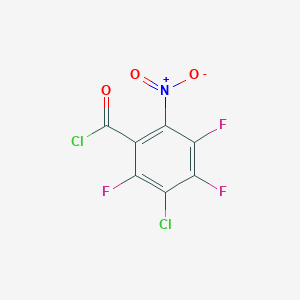
![2-[1-(2-Hydroxyethyl)pyridinium-4-yl]-3-phenylprop-2-ene-1-sulfonate](/img/structure/B3039495.png)

